REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([S:14][CH3:15])[NH:5][C:6](=O)[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9].O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:6]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:2]([CH3:1])[N:3]=[C:4]([S:14][CH3:15])[N:5]=1
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C(NC(C1C(=O)OCC)=O)SC
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Type
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CUSTOM
|
Details
|
was vigorously stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux temperature for 2 h
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Duration
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2 h
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Type
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DISTILLATION
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Details
|
Then POCl3 was distilled off under vacuum
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Type
|
CUSTOM
|
Details
|
the crude solid triturated with water and ethyl acetate
|
Type
|
FILTRATION
|
Details
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filtered on a Celite pad
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with a saturated aqueous solution of sodium bicarbonate
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Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
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Type
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CONCENTRATION
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Details
|
After concentration the crude
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (eluant: n-hexane/ethyl acetate=9/1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1C(=O)OCC)C)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.8 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |